molecular formula C11H17BrClN B2792644 5-(4-Bromophenyl)pentan-1-amine;hydrochloride CAS No. 2243504-15-4

5-(4-Bromophenyl)pentan-1-amine;hydrochloride

Cat. No. B2792644
CAS RN: 2243504-15-4
M. Wt: 278.62
InChI Key: JWIIVLASDMXMLU-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)pentan-1-amine hydrochloride, also known as 4-BMC, is a chemical compound that belongs to the phenethylamine class. It has a CAS Number of 2243504-15-4 and a molecular weight of 278.62 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-(4-Bromophenyl)pentan-1-amine hydrochloride is 1S/C11H16BrN.ClH/c12-11-7-5-10 (6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

5-(4-Bromophenyl)pentan-1-amine hydrochloride is a powder that is stored at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I accessed.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, and wearing protective gloves and eye protection . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

5-(4-bromophenyl)pentan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c12-11-7-5-10(6-8-11)4-2-1-3-9-13;/h5-8H,1-4,9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIIVLASDMXMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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